![molecular formula C10H6N2O4 B12862681 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound may involve flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of products. For example, the use of Deoxo-Fluor® in flow processes has been shown to result in high conversion rates and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, chrome acid, and ozone.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Cold potassium permanganate, chrome acid, ozone.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of open-chain isocyanides .
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activities and chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features.
Oxazoline: A five-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxy(hydroxy)methyl and cyano groups make it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it a valuable building block for synthetic chemistry, a potential candidate for drug development, and a useful material in industrial applications.
Propiedades
Fórmula molecular |
C10H6N2O4 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
2-(7-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-2-1-3-6-8(5)16-9(12-6)7(13)10(14)15/h1-3,7,13H,(H,14,15) |
Clave InChI |
UUJOPKWLNZFOOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


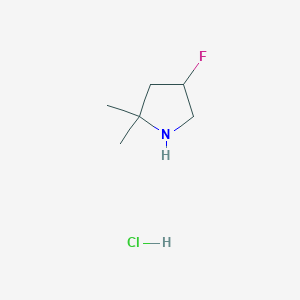
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)

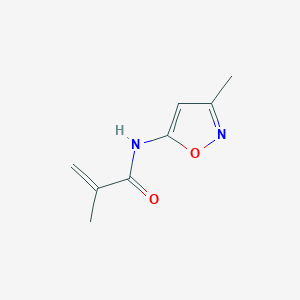
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
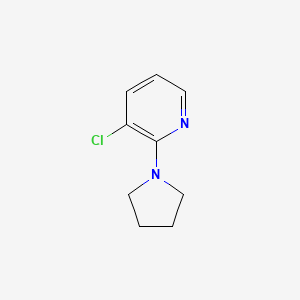
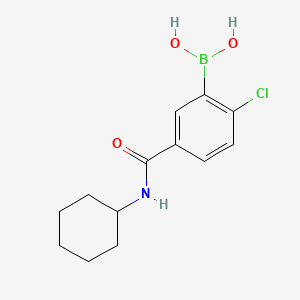
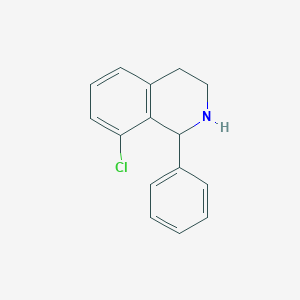

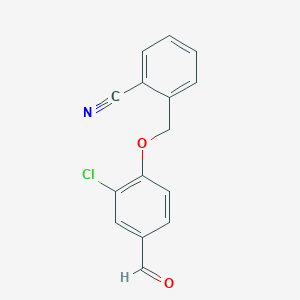
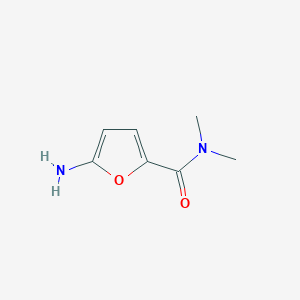

![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
